molecular formula C13H7Br2F2NO2 B15221684 (2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone

(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone

Cat. No.: B15221684
M. Wt: 407.00 g/mol
InChI Key: FNZBEYMMKPHSPP-UHFFFAOYSA-N
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Description

(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl and pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as developing new polymers or coatings.

Mechanism of Action

The mechanism of action of (2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dibromo-3,6-difluorophenyl)methanol: This compound shares a similar phenyl ring structure but lacks the pyridinyl group.

    (2,5-Dibromo-3,6-difluorophenyl)acetic acid: Similar in structure but contains an acetic acid group instead of the methanone and pyridinyl groups.

Uniqueness

(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The methoxy group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H7Br2F2NO2

Molecular Weight

407.00 g/mol

IUPAC Name

(2,5-dibromo-3,6-difluorophenyl)-(6-methoxypyridin-3-yl)methanone

InChI

InChI=1S/C13H7Br2F2NO2/c1-20-9-3-2-6(5-18-9)13(19)10-11(15)8(16)4-7(14)12(10)17/h2-5H,1H3

InChI Key

FNZBEYMMKPHSPP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C2=C(C(=CC(=C2F)Br)F)Br

Origin of Product

United States

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